Cma-succinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93485-63-3 |
|---|---|
Molecular Formula |
C25H33ClO6 |
Molecular Weight |
465 g/mol |
IUPAC Name |
4-[[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H33ClO6/c1-14(27)25(32-22(31)5-4-21(29)30)11-8-18-16-13-20(26)19-12-15(28)6-9-23(19,2)17(16)7-10-24(18,25)3/h12-13,15-18,28H,4-11H2,1-3H3,(H,29,30)/t15-,16+,17-,18-,23+,24-,25-/m0/s1 |
InChI Key |
DLINLUOLQQDIML-HEQZKXBESA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)CCC(=O)O |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)CCC(=O)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)CCC(=O)O |
Synonyms |
chlormadinone-17-acetate 3 beta-hemisuccinate CMA-succinate |
Origin of Product |
United States |
Synthetic Methodologies for Cma Succinate
Chemical Synthesis Approaches
The chemical synthesis of succinate (B1194679) esters, including Cma-succinate, predominantly involves the esterification of succinic acid or its anhydride (B1165640) with a corresponding alcohol.
Esterification Reactions for Succinate Derivatives
Esterification is a foundational method for producing succinate esters. This typically involves the reaction of succinic acid with an alcohol in the presence of an acid catalyst. The reaction proceeds in a stepwise manner, initially forming a monoester which is then converted into a diester. tandfonline.com The direct esterification of succinic acid with alcohols is a common route. For instance, the reaction of succinic acid and ethanol (B145695) yields monoethyl succinate (MES) and subsequently diethyl succinate (DES). acs.org
Another significant pathway is transesterification, where an existing ester, such as dimethyl succinate, is reacted with a different alcohol to produce the desired succinate ester. googleapis.comgoogle.com This method is particularly useful when the starting alcohol is more readily available or when specific reaction conditions are required. The process can be driven to completion by removing the more volatile alcohol (e.g., methanol) formed during the reaction. google.com For example, the transesterification of dimethyl succinate with C2 to C6 alkanols is a documented industrial process. googleapis.comgoogle.com
Furthermore, succinic anhydride can serve as a starting material, reacting with an alcohol to form the monoester derivative. researchgate.net This method can be advantageous to avoid the formation of water as a byproduct, which can complicate the reaction equilibrium in direct esterification. researchgate.net
Novel Reaction Pathways for this compound Formation
Recent research has explored innovative pathways for the synthesis of succinate esters. One such method involves a photocatalytic approach where a diazo compound acts as a succinate precursor. acs.org Under visible-light irradiation with a photoredox catalyst, phenanthridines bearing a succinate moiety can be constructed. acs.org
Another novel strategy is the three-component propargyloxylation reaction, which assembles polyfunctionalized chiral succinate derivatives from propargyl alcohols, pyridotriazoles, and imines through cooperative catalysis. chinesechemsoc.orgchinesechemsoc.org This method provides access to complex succinate structures with adjacent quaternary and tertiary stereocenters. chinesechemsoc.org
Additionally, processes are being developed to produce succinate esters directly from fermentation broths. This involves the esterification of the acid mixture produced during fermentation, allowing for simultaneous separation of the esters from inorganic salts. acs.org Reactive distillation is a technique employed in this context, where reaction and separation occur in a single unit, driving the esterification to high conversion. acs.org
Catalytic Systems in this compound Synthesis
A diverse range of catalysts is employed to facilitate the synthesis of succinate esters, enhancing reaction rates and selectivity.
Homogeneous Catalysts: Acids like sulfuric acid, phosphoric acid, and organic sulfonic acids are effective homogeneous catalysts for esterification. google.com Lewis acids, such as those in certain ionic liquids, have also been shown to catalyze the synthesis of succinate esters like succinic acid diisopropyl ester. researchgate.net
Heterogeneous Catalysts: To simplify product purification and catalyst reuse, solid acid catalysts are widely investigated. These include:
Zeolites: Materials like HZSM-5 have demonstrated high catalytic activity in the esterification of succinic acid with ethanol, achieving up to 94% conversion. tandfonline.comtandfonline.com
Ion-Exchange Resins: Macroporous resins such as Amberlyst-15 are effective for the esterification of succinic acid. acs.orgresearchgate.net
Sulfated Zirconia: Supported on materials like SBA-15, sulfated zirconia has shown high yields for diethyl succinate, exceeding those of some commercial resins. utn.edu.ar
Carbon-Based Catalysts: Sulfonated carbon materials, including those derived from starch (Starbon®), are active and selective catalysts for producing mono- and di-esters of succinic acid. whiterose.ac.ukresearchgate.net
Ionic Liquids: Lewis acidic ionic liquids have been developed as hydrolytically stable catalysts for the synthesis of poly(butylene succinate), showing better activity than some conventional catalysts. rsc.org
The choice of catalyst significantly impacts the reaction conditions and outcomes. For instance, HZSM-5 shows higher activity than ZSM-5 due to its greater acidity. tandfonline.com The performance of carbonaceous catalysts is also linked to their surface acidity. whiterose.ac.uk
Table 1: Comparison of Heterogeneous Catalysts in Succinic Acid Esterification
| Catalyst | Reactants | Conversion/Yield | Reference |
|---|---|---|---|
| HZSM-5 | Succinic Acid, Ethanol | 94% Conversion | tandfonline.comtandfonline.com |
| ZSM-5 | Succinic Acid, Ethanol | 79% Conversion | tandfonline.comtandfonline.com |
| Amberlyst-15 | Succinic Acid, Ethanol | High Conversion | acs.org |
| Sulfated Zirconia (SZ-SBA-15) | Succinic Acid, Ethanol | >85% DES Yield | utn.edu.ar |
| (A)Carbon750 | Succinic Acid, Ethanol | High Conversion & Selectivity | whiterose.ac.uk |
| Lewis Acidic Ionic Liquid | Succinic Acid, 1,4-Butanediol (B3395766) | High Mw PBS | rsc.org |
Stereoselective Synthesis of this compound Isomers
The asymmetric synthesis of succinate derivatives allows for the creation of specific stereoisomers, which is crucial for applications in pharmaceuticals and fine chemicals.
One approach involves the alkylation of a chiral iron succinoyl complex. This method proceeds with high regio- and stereoselectivity to generate β-alkyl substituted succinoyl complexes, which can then be converted to homochiral α-alkyl succinic acid derivatives. rsc.org
Another powerful technique is the asymmetric Michael addition. The addition of nucleophiles to prochiral alkylidene malonates can produce chiral succinate derivatives. acs.orgacs.org For example, the use of specific chiral reagents and catalysts can lead to the formation of Michael adducts with excellent yields and diastereoselectivities. acs.org These adducts can then be transformed into optically pure succinic semialdehyde derivatives. acs.org
Strategies for the stereoselective synthesis of lignans (B1203133) related to podophyllotoxin (B1678966) have utilized the photocyclization of a chiral atropoisomeric 1,2-bisbenzylidenesuccinate amide ester. nih.govuw.edu.pl This approach, which can be scaled up using flow photochemistry, yields specific cyclolignan structures. nih.gov
Enzymatic and Biocatalytic Production of this compound Analogues
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing succinate esters.
Enzyme-Mediated Esterification
Lipases are the most commonly used enzymes for the esterification of succinic acid and its derivatives. scielo.br Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold as Novozym 435, are particularly effective. nih.govresearchgate.net These enzymatic reactions are valued for their mild conditions, high selectivity, and the minimal formation of byproducts. mdpi.com
Enzymatic synthesis can be applied to a wide range of substrates. For example, the esterification of succinic acid with oleyl alcohol has been optimized using Novozym 435, achieving an 85% yield under optimized conditions. nih.gov Lipases have also been used to synthesize vitamin E succinate, a valuable derivative, with high conversion rates. researchgate.netresearchgate.netmdpi.com
Research has also focused on the enzymatic synthesis of polyesters like poly(butylene succinate) (PBS). encyclopedia.pubmdpi.com CALB can catalyze the polycondensation of dimethyl succinate with 1,4-butanediol to produce PBS. mdpi.com Furthermore, lipases can mediate the copolymerization of lactones, diesters, and diols to create aliphatic polyesters with random microstructures and high molecular weights. acs.org
The performance of enzymatic esterification is influenced by factors such as temperature, reaction time, enzyme amount, and substrate molar ratio. nih.gov To enhance enzyme stability and reusability, lipases are often immobilized on various carriers. researchgate.net
Table 2: Examples of Enzyme-Mediated Succinate Ester Synthesis
| Enzyme | Substrates | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Novozym 435 (Immobilized CALB) | Succinic Acid, Oleyl Alcohol | Succinate Ester | 85.0% Yield | nih.gov |
| Novozym 435 (Immobilized CALB) | Succinic Anhydride, α-Tocopherol | α-Tocopherol Succinate | 94.4% Conversion | mdpi.com |
| Candida rugosa Lipase (CRL) | Succinic Anhydride, α-Tocopherol | α-Tocopherol Succinate | 46.95% Yield | mdpi.com |
| Novozym 435 (Immobilized CALB) | Dimethyl Succinate, 1,4-Butanediol | Poly(butylene succinate) | Mw up to 21,300 g/mol | mdpi.com |
| Novozym 435 (Immobilized CALB) | Diethyl Succinate, 1,4-Butanediol, ω-Pentadecalactone | Terpolymer | 95% Isolated Yield | acs.org |
Microbial Fermentation Strategies for Succinate Production
The biotechnological production of succinate is achieved through the fermentation of various carbon sources by a range of microorganisms, including both natural succinate producers and genetically engineered strains. nih.govresearchgate.net Key to these strategies is the manipulation of metabolic pathways to maximize the carbon flux towards succinate.
Natural Succinate Producers:
Several wild-type microorganisms, particularly those found in the rumen of cattle, are natural producers of succinate. nih.gov Among the most studied are:
Actinobacillus succinogenes : A facultative anaerobe known for its high succinate yield and tolerance to high concentrations of the final product. mdpi.comnih.gov It utilizes the reductive branch of the tricarboxylic acid (TCA) cycle for succinate formation under anaerobic conditions. mdpi.com
Mannheimia succiniciproducens : Another promising rumen bacterium that can efficiently produce succinate. Metabolic engineering efforts have focused on deleting genes responsible for by-product formation, such as lactate (B86563) and acetate (B1210297), to improve succinate yield. nih.gov
Anaerobiospirillum succiniciproducens : A strict anaerobe also capable of high-yield succinate production. nih.gov
Metabolically Engineered Strains:
To enhance succinate production beyond the capabilities of wild-type organisms, metabolic engineering strategies are widely employed. Model organisms like Escherichia coli and Corynebacterium glutamicum are frequently used due to their well-characterized genetics and ease of manipulation. nih.govnih.gov Common engineering strategies include:
Deletion of Competing Pathways: Genes encoding for enzymes that lead to the formation of by-products like lactate, acetate, and ethanol are knocked out to redirect carbon flow towards succinate. nih.govresearchgate.net
Enhancement of Succinate-Producing Pathways: Overexpression of key enzymes in the succinate synthesis pathway, such as phosphoenolpyruvate (B93156) (PEP) carboxylase or pyruvate (B1213749) carboxylase, increases the rate of succinate formation. pnas.orgjmb.or.kr
Improving Redox Balance: The conversion of glucose to succinate via the reductive TCA cycle is often limited by the availability of reducing equivalents (NADH). Co-fermentation with substrates like formate (B1220265) can provide additional NADH, boosting the succinate yield. nih.govasm.org
Expanding Substrate Utilization: Engineering strains to efficiently utilize a wider range of sugars, such as xylose from lignocellulosic biomass, is a key strategy for reducing feedstock costs. nih.govoup.comnih.gov
| Microorganism | Engineering Strategy | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
|---|
Optimization of Bioreactor Conditions for Yield Enhancement
The successful production of succinate via microbial fermentation is highly dependent on the precise control of bioreactor conditions. Optimization of these parameters is crucial for maximizing yield, titer, and productivity.
pH Control: The pH of the fermentation broth significantly affects microbial growth and metabolic activity. For most succinate-producing organisms, the optimal pH is maintained between 6.0 and 7.0. mdpi.comijbbb.org This is typically controlled by the addition of bases like NaOH or Na2CO3. jmb.or.krfrontiersin.org At a pH below its pKa of approximately 4.2, succinic acid is in its less soluble undissociated form, which can be inhibitory to the cells. exchangeresins.com
Temperature: Each microorganism has an optimal temperature range for growth and production. For instance, A. succinogenes and many engineered E. coli strains are typically cultivated at around 37°C. mdpi.comfrontiersin.org Maintaining a stable temperature is critical, as deviations can lead to reduced enzyme activity and lower succinate yields. jmb.or.kr
Gas Supply (CO2): The carboxylation step, where CO2 is fixed to form a four-carbon intermediate, is a critical part of the succinate production pathway. mdpi.com Supplying the fermentation with a CO2-rich gas stream (e.g., a mixture of CO2 and N2) enhances the activity of enzymes like PEP carboxylase, thereby increasing the carbon flux towards succinate. mdpi.comoup.com
Feeding Strategy: The mode of fermentation, whether batch, fed-batch, or continuous, significantly impacts the final succinate concentration.
Batch fermentation is the simplest setup but can be limited by substrate inhibition or nutrient depletion.
Fed-batch fermentation is a widely used strategy to achieve high cell densities and high product titers. asm.org In this approach, a concentrated feed of the carbon source (e.g., glucose) is supplied to the bioreactor, often at a controlled rate to avoid overflow metabolism and the accumulation of inhibitory by-products. asm.org Some processes utilize a two-stage fermentation, with an initial aerobic phase for biomass accumulation followed by an anaerobic phase for succinate production. asm.org
Continuous culture , particularly with biofilm formation, has shown potential for high volumetric productivity. nih.gov
| Microorganism | Fermentation Mode | Key Optimized Parameter(s) | Result | Reference |
|---|
Purification and Isolation Techniques for Research-Grade this compound
Following fermentation, the succinate must be recovered from the complex fermentation broth, which contains microbial cells, residual nutrients, and various by-products. cetjournal.it The purification process is a significant cost factor and typically involves multiple steps to achieve the high purity required for research-grade material. frontiersin.org
Pretreatment: The first step is the removal of microbial cells and other solid debris. This is commonly achieved through centrifugation and/or membrane filtration (e.g., microfiltration). cetjournal.it Further clarification to remove macromolecules like proteins and pigments can be done using techniques like activated carbon treatment. cetjournal.it
Separation and Purification: Several methods can be employed to separate succinic acid from the clarified broth:
Crystallization: This is a widely used method for succinic acid purification. mdpi.com By adjusting the pH of the fermentation broth to below the pKa of succinic acid (around 2.0) and lowering the temperature (e.g., to 4-8°C), the solubility of succinic acid is significantly reduced, causing it to crystallize out of the solution. frontiersin.orgnih.govresearchgate.net This method can achieve high purity (over 99%) and good recovery rates (around 73% in a single step). frontiersin.orgnih.gov Direct vacuum distillation followed by crystallization is another reported technique. rsc.org
Ion Exchange Chromatography: This technique is effective for separating succinic acid from other organic acids and ionic impurities. exchangeresins.comnih.gov The fermentation broth is passed through an ion exchange resin, which selectively binds the succinate anions. google.com The succinic acid can then be eluted from the resin using a suitable displacement solution. justia.com This method can yield high-purity succinic acid. exchangeresins.comjustia.com Both strongly acidic cation exchange resins and weakly basic anion exchange resins can be utilized in the process. google.com
Other Methods: Other techniques such as precipitation (e.g., with calcium salts), solvent extraction, and electrodialysis have also been investigated, though they can have drawbacks like high cost, environmental concerns, or lower efficiency. frontiersin.orgmdpi.com
The final purified succinic acid can then be used in a subsequent chemical reaction to synthesize this compound by reacting it with the appropriate "Cma"-containing base or salt. The choice of purification method depends on the desired purity, the composition of the fermentation broth, and economic considerations. For research-grade material, a combination of these techniques, such as crystallization followed by a polishing step with ion exchange chromatography, might be employed to achieve the highest purity. google.com
| Purification Method | Key Steps | Purity Achieved | Yield/Recovery | Reference |
|---|
Advanced Spectroscopic Characterization of Cma Succinate Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Cma-succinate. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms within the molecule can be determined. This compound is an ester formed from chlormadinone (B195047) acetate (B1210297) and succinic acid.
The ¹H NMR spectrum of this compound is expected to display a complex pattern of signals corresponding to the protons of the chlormadinone acetate steroid core and the succinate (B1194679) moiety.
Steroidal Protons: The steroid backbone contains numerous methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, which will resonate in the upfield region of the spectrum, typically between 0.8 and 3.0 ppm. The exact chemical shifts are influenced by the stereochemistry and the presence of nearby functional groups.
Vinylic Protons: Protons attached to the double bonds in the A and B rings of the chlormadinone acetate structure would appear in the downfield region, generally between 5.5 and 7.5 ppm.
Succinate Protons: The methylene protons of the succinate group are expected to produce a characteristic singlet or a pair of multiplets around 2.5-2.7 ppm.
Methyl Protons: The methyl protons of the acetate group and the steroid's angular methyl groups will give rise to sharp singlet signals at distinct upfield chemical shifts.
A hypothetical data table for the key ¹H NMR signals is presented below.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Angular Methyl Protons | 0.8 - 1.5 | Singlet |
| Acetate Methyl Protons | ~2.0 | Singlet |
| Steroidal Methylene/Methine Protons | 1.0 - 3.0 | Multiplet |
| Succinate Methylene Protons | 2.5 - 2.7 | Multiplet |
| Vinylic Protons | 5.5 - 7.5 | Doublet, Multiplet |
The ¹³C NMR spectrum provides information on all carbon atoms in the this compound molecule.
Carbonyl Carbons: The carbonyl carbons of the ester, ketone, and carboxylic acid groups are expected to resonate in the most downfield region of the spectrum, typically between 170 and 210 ppm.
Olefinic Carbons: The sp²-hybridized carbons of the C=C double bonds in the steroid rings will appear in the range of 120-160 ppm.
Steroidal and Succinate Carbons: The sp³-hybridized carbons of the steroid skeleton and the succinate moiety will be found in the upfield region, generally from 20 to 90 ppm.
Predicted ¹³C NMR chemical shifts for the related compound chlormadinone acetate can provide a reference for the expected signals of the steroid core in this compound.
| Carbon Type | Expected Chemical Shift (ppm) |
| Methyl Carbons | 15 - 30 |
| Methylene Carbons (Steroid & Succinate) | 20 - 60 |
| Methine Carbons | 40 - 90 |
| Olefinic Carbons | 120 - 160 |
| Carbonyl Carbons (Acetate, Ketone, Succinate) | 170 - 210 |
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure.
COSY: A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of adjacent protons within the steroid rings and the succinate chain. For instance, correlations would be expected between the methylene protons of the succinate group.
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the succinate moiety to the steroid core through the ester linkage. A key correlation would be expected between the succinate methylene protons and the carbonyl carbon of the succinate ester.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₂₅H₃₃ClO₆.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₂₅H₃₃ClO₆), the exact mass can be calculated and compared to the experimental value to confirm its identity.
| Ion Type | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 465.1937 |
| [M+Na]⁺ | 487.1756 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. This fragmentation pattern provides a fingerprint of the molecule's structure.
For this compound, fragmentation would likely be initiated by the loss of the succinate group or parts of it. Predicted MS/MS data for the parent compound, chlormadinone acetate, shows characteristic losses. In this compound, the succinate moiety would introduce new fragmentation pathways. A common fragmentation of succinate esters is the loss of the succinic acid moiety or its anhydride (B1165640).
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the neutral loss of succinic acid (118.09 Da), leading to a fragment ion corresponding to the chlormadinone acetate cation. Further fragmentation of this ion would then follow the patterns observed for chlormadinone acetate itself.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
| 465.19 | Neutral loss of Succinic Anhydride (C₄H₄O₃) | 365.15 |
| 465.19 | Neutral loss of Succinic Acid (C₄H₆O₄) | 347.14 |
| 347.14 | Fragmentation of Chlormadinone moiety | Various smaller fragments |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular interactions within this compound. acs.orghoriba.com These methods measure the vibrational modes of a molecule, which are sensitive to bond strength, molecular geometry, and intermolecular forces such as hydrogen bonding. acs.orgspectroscopyonline.com
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, revealing the presence of specific functional groups. oamjms.eu For this compound, the formation of a co-crystal or salt between Coronamic acid and succinic acid would be confirmed by distinct shifts in the characteristic vibrational bands of the parent molecules, particularly those involved in hydrogen bonding. innovareacademics.inresearchgate.net
The spectrum of succinic acid features a very broad absorption from its hydroxyl (O-H) group, typically spanning 3600–2800 cm⁻¹, which is indicative of strong hydrogen bonding in its dimeric form. researchgate.netmdpi.com Its carbonyl (C=O) stretching vibration appears as an intense peak around 1700 cm⁻¹. researchgate.netnih.gov Coronamic acid, as a cyclopropyl (B3062369) amino acid, would contribute peaks from N-H stretching, in addition to its own carboxyl O-H and C=O vibrations.
In the this compound complex, the interaction between the carboxylic acid group of succinic acid and the amino and/or carboxyl group of Coronamic acid would lead to significant changes in the FTIR spectrum. A shift in the C=O band and alterations in the broad O-H absorption envelope are primary indicators of the formation of new, strong hydrogen bonds. spectroscopyonline.comoamjms.euresearchgate.net If a salt is formed via proton transfer from succinic acid to the amino group of Coronamic acid, the spectrum would show the disappearance of the carboxylic acid O-H band and the appearance of characteristic asymmetric and symmetric stretching vibrations of the resulting carboxylate (COO⁻) anion.
Table 1: Characteristic FTIR Peak Assignments for this compound Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400–2500 | O-H and N-H Stretch | Carboxylic Acid, Amine, Ammonium | The broad, complex shape of this region is highly sensitive to hydrogen bonding between the Cma and succinate moieties. spectroscopyonline.commdpi.com |
| ~2950 | C-H Stretch | Aliphatic (CH, CH₂) | Characteristic of the succinate backbone and the cyclopropyl ring of CMA. researchgate.net |
| ~1700 | C=O Stretch | Carboxylic Acid (Dimer) | A shift or broadening of this peak from its position in pure succinic acid or CMA indicates its involvement in the co-crystal structure. innovareacademics.innih.gov |
| ~1630 | N-H Bend | Primary Amine/Ammonium | Indicates the presence of the amino group from Coronamic acid. |
| ~1550-1610 | COO⁻ Asymmetric Stretch | Carboxylate Anion | The presence of this band would confirm salt formation (proton transfer). |
| ~1420-1300 | COO⁻ Symmetric Stretch | Carboxylate Anion | Appears alongside the asymmetric stretch in a carboxylate salt. nih.gov |
| ~1200-1300 | C-O Stretch | Carboxylic Acid | Associated with the C-O single bond in the carboxyl groups. oamjms.eu |
| ~960-900 | O-H Bend (Out-of-Plane) | Carboxylic Acid (Dimer) | A broad peak characteristic of hydrogen-bonded carboxylic acid dimers; its presence or absence provides structural clues. spectroscopyonline.com |
Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source and is particularly sensitive to non-polar bonds and symmetric vibrations, such as C-C skeletal modes. horiba.comias.ac.in
For this compound, Raman spectroscopy can effectively probe the carbon backbones of both the succinate and Coronamic acid components. The C=O stretching vibration, which is strong in the IR spectrum, also appears in the Raman spectrum, typically in the 1650-1670 cm⁻¹ region for carboxylic acid dimers. ias.ac.inresearchgate.net The formation of the this compound complex can be monitored by shifts in the positions of these bands, as well as changes in the low-frequency modes corresponding to lattice vibrations, which reflect the new crystal packing arrangement. researchgate.net The technique is also valuable for studying polymorphism, where different crystal forms of this compound would yield distinct Raman spectra. sfu.ca
Table 2: Potential Raman Peak Assignments for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety | Significance |
| ~2900-3000 | C-H Stretch | Aliphatic (CH, CH₂) | Vibrations from the succinate chain and CMA's cyclopropyl and ethyl groups. |
| ~1650-1670 | C=O Stretch | Carboxylic Acid | Sensitive to hydrogen bonding and dimerization; changes upon co-crystal formation. ias.ac.in |
| ~1400-1450 | CH₂ Bend | Methylene Groups | Characteristic of the succinate backbone. |
| ~800-1200 | C-C Skeletal Stretch | Carbon Backbone | Provides a "fingerprint" of the carbon skeletons of both molecules; sensitive to conformational changes. researchgate.net |
| < 200 | Lattice Vibrations | Intermolecular Modes | Low-frequency peaks that are highly specific to the crystal lattice structure of the co-crystal/salt. |
X-ray Crystallography for this compound Solid-State Structure Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. This method can definitively establish whether this compound exists as a co-crystal (where both components are neutral and held by hydrogen bonds) or a salt (where a proton has transferred from succinic acid to Coronamic acid).
The analysis of a suitable single crystal of this compound would yield precise atomic coordinates, from which all molecular and structural parameters can be derived. This includes bond lengths, bond angles, and torsion angles, which reveal the specific conformation adopted by both the Coronamic acid and succinate molecules within the crystal lattice. nih.gov For instance, the succinate moiety can adopt different conformations, such as trans or gauche, which would be clearly resolved. nih.gov
Crucially, this technique maps the intricate network of intermolecular interactions, particularly the hydrogen bonds, that stabilize the crystal structure. It would reveal the specific donor and acceptor atoms involved in the hydrogen bonding between the two component molecules. oamjms.eunih.gov This information is essential for understanding the supramolecular assembly and the physical properties of the compound. X-ray analysis of N-acetyl coronamic acid has previously been used to determine its absolute stereochemistry. cdnsciencepub.com
Table 3: Illustrative Crystallographic Data for this compound
| Parameter | Description | Example Data |
| Chemical Formula | The elemental composition of the asymmetric unit. | C₄H₆O₄ · C₆H₁₁NO₂ |
| Crystal System | The basic symmetry classification of the crystal lattice. | Triclinic, Monoclinic, etc. researchgate.net |
| Space Group | The specific symmetry group of the crystal. | P-1, P2₁/c, etc. nih.govresearchgate.net |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | a = X Å, b = Y Å, c = Z Å; α = 90°, β = Y'°, γ = 90° |
| Z | The number of formula units per unit cell. | 2, 4, etc. |
| Hydrogen Bond Geometry | Distances (D-H···A) and angles for key interactions. | O-H···O, N-H···O nih.gov |
| Conformation | The spatial arrangement of atoms (e.g., trans or gauche for succinate). nih.gov | Succinate adopts a trans conformation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. mhlw.go.jp It is a widely used technique for quantitative analysis and purity assessment. researchgate.net
Neither succinic acid nor Coronamic acid contains a significant chromophore—a part of a molecule responsible for light absorption. Simple carboxylic acids and non-aromatic amino acids typically absorb light only at very short wavelengths (<220 nm). Therefore, a pure sample of this compound is expected to show minimal to no absorbance in the standard UV-Vis range of 220-800 nm. researchgate.net Studies on coronatine (B1215496) and its precursors often use HPLC with UV detection at a low wavelength, such as 208 nm, to detect the compounds. asm.org
The primary application of UV-Vis spectroscopy for this compound is in purity assessment. The absence of absorption peaks in the UV-Vis spectrum would indicate the absence of aromatic or other chromophore-containing impurities. If an impurity with a known chromophore is potentially present from the synthesis, UV-Vis spectroscopy can be a rapid and effective method to detect and even quantify it. While not ideal for structural elucidation of this compound itself, it serves as an important quality control tool.
Table 4: Application of UV-Vis Spectroscopy for this compound Analysis
| Parameter | Description | Expected Result for Pure this compound |
| λₘₐₓ (Wavelength of Maximum Absorbance) | The wavelength at which the substance shows maximum absorbance. | No significant λₘₐₓ above 220 nm. |
| Chromophore Analysis | Identification of light-absorbing functional groups. | Absence of strong chromophores (e.g., aromatic rings, conjugated double bonds). |
| Purity Assessment | Detection of unwanted impurities. | A flat baseline in the 220-800 nm range would indicate high purity with respect to chromophoric contaminants. |
| Quantitative Analysis | Measurement of concentration based on the Beer-Lambert law. | Possible at low wavelengths (~210 nm) with a proper calibration curve, but may lack specificity. asm.org |
Mechanistic Investigations of Cma Succinate Interactions
Enzymatic Reaction Mechanisms Involving Cma-succinate Analogues
The interaction of succinate (B1194679) analogues with enzymes of the citric acid cycle is a cornerstone of metabolic research. By competing with the natural substrate, succinate, these analogues can modulate enzyme activity, providing a window into catalytic mechanisms and regulation.
Succinyl-CoA Synthetase Activity and Mechanism
Succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase, catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of a nucleoside diphosphate (B83284) (ADP or GDP). wikipedia.org The reaction proceeds through a three-step mechanism involving a phosphorylated histidine residue in the enzyme's active site. wikipedia.org First, succinyl-CoA reacts with inorganic phosphate (B84403) to form succinyl phosphate, releasing CoA. Next, the phosphoryl group is transferred to a catalytic histidine residue, releasing succinate. Finally, the phosphoryl group is transferred from the phosphohistidine (B1677714) to ADP or GDP to generate ATP or GTP. wikipedia.org
The substrate specificity of SCS is not absolute. Studies have shown that some microbial SCS enzymes can recognize and convert various structural analogues of succinate. researchgate.net For instance, the SCS from Thermococcus kodakarensis can act on other dicarboxylates like glutarate and adipate. researchgate.net This suggests that analogues with a similar dicarboxylate structure could potentially interact with the SCS active site, although they may be processed at different rates or act as inhibitors depending on their specific chemical features. The binding of substrates and release of products can follow a cooperative mechanism, where the binding of ATP at one site can enhance catalytic activity at another. proteopedia.org
Succinate Dehydrogenase Catalysis and Inhibition
Succinate dehydrogenase (SDH), or Complex II of the electron transport chain, is a crucial enzyme that links the citric acid cycle to oxidative phosphorylation. wikipedia.org It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain via a covalently bound FAD cofactor and a series of iron-sulfur clusters. nih.gov These electrons are ultimately used to reduce ubiquinone to ubiquinol. nih.gov
SDH is a well-established target for inhibitory molecules, including a class of fungicides known as SDHIs. mdpi.comnih.gov These inhibitors can be broadly categorized into two groups: those that bind to the succinate-binding site (the Qs-site) and those that bind to the ubiquinone-binding site (the Qp-site). wikipedia.org
Succinate analogues, such as malonate, are classic examples of competitive inhibitors that target the Qs-site. libretexts.orglibretexts.org Malonate, a three-carbon dicarboxylate, closely resembles the four-carbon succinate and can bind to the cationic residues in the active site. libretexts.orgaaup.edu However, because it lacks the -CH2-CH2- group, it cannot be oxidized, and thus it blocks the enzyme's function without being turned over. libretexts.orglibretexts.org Other endogenous dicarboxylates like oxaloacetate are also potent competitive inhibitors of SDH. wikipedia.org More complex synthetic analogues, such as carboxamides (e.g., carboxin) and pyrazole (B372694) derivatives, typically act by binding to the ubiquinone-binding site, preventing the reduction of ubiquinone. plos.orgproteopedia.org
Role of this compound in Enzyme Kinetics and Allosteric Regulation
The study of succinate analogues has been instrumental in elucidating the enzyme kinetics of SDH. Competitive inhibitors like malonate increase the apparent Michaelis constant (Km) of the enzyme for succinate without affecting the maximum velocity (Vmax), a hallmark of competitive inhibition. doubtnut.comslideshare.net
In contrast, inhibitors that bind to the ubiquinone-binding site can exhibit different modes of inhibition. For example, guanidine (B92328) hydrochloride has been shown to induce a mixed type of inhibition on SDH, affecting both Km and Vmax. tandfonline.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. tandfonline.com
Allosteric regulation, where a molecule binds to a site other than the active site to modulate activity, is also relevant. While classic competitive inhibitors bind directly in the active site, some succinate analogues may interact with allosteric sites. For instance, studies on the human mitochondrial NAD(P)+-dependent malic enzyme have shown that dicarboxylic acids can act as allosteric regulators, with the geometry of the molecule (cis vs. trans) being crucial for its effect. nih.gov While SDH is primarily regulated by substrate availability and competitive inhibitors, the complex interplay of metabolites can lead to regulatory effects that are not purely competitive. For example, the accumulation of succinate due to partial inhibition of SDH can have downstream signaling consequences. mdpi.comnih.gov
Molecular Interactions of this compound with Biological Macromolecules (in non-human systems)
Understanding the interaction of succinate analogues at the molecular level requires advanced techniques, including computational modeling and biophysical methods. These studies reveal the specific forces and residues that govern the binding of these ligands to proteins.
Protein-Ligand Binding Studies (e.g., theoretical docking of succinate analogs)
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a protein. Numerous studies have used this approach to investigate how succinate analogues, particularly SDHI fungicides, interact with SDH. sioc-journal.cnresearchgate.netresearchgate.net
These studies have revealed key interactions at the ubiquinone-binding (Qp) site of SDH. For example, docking studies of carboxamide fungicides into a homology model of the Mycosphaerella graminicola SDH showed that these inhibitors form hydrogen bonds with specific residues, such as tryptophan in subunit SDHB and tyrosine in subunit SDHD. plos.org In many cases, a water molecule mediates a hydrogen bond between the inhibitor and a serine residue in subunit SDHC. plos.org
The binding affinity of these inhibitors can be quantified through parameters like binding energy and inhibition constants (IC50). For instance, newly synthesized pyrimidine (B1678525) analogues showed stronger binding energies to SDH than the commercial fungicide fluopyram, which correlated with lower IC50 values, indicating higher potency. sioc-journal.cn Similarly, stereochemistry plays a critical role; the (S)-enantiomer of a chiral SDHI was found to have a significantly lower binding energy and higher inhibitory activity against SDH than its (R)-enantiomer, highlighting the precise three-dimensional fit required for potent inhibition. researchgate.net
Table 1: Comparative Inhibitory and Binding Data of Selected Succinate Dehydrogenase Inhibitors
| Compound | Target Organism/Enzyme | IC50 (mg/L) | Binding Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Fluopyram | Sclerotinia sclerotiorum SDH | 0.356 | -28.9 | sioc-journal.cn |
| Compound 2c (pyrimidine analogue) | Sclerotinia sclerotiorum SDH | 0.115 | -32.2 | sioc-journal.cn |
| Compound 3d (pyrimidine analogue) | Sclerotinia sclerotiorum SDH | 0.121 | -31.8 | sioc-journal.cn |
| Fluxapyroxad | Rhizoctonia solani SDH | 1.266 | - | mdpi.com |
| SYP-32497 | Rhizoctonia solani SDH | 0.300 | - | mdpi.com |
Nucleic Acid Interactions
The primary targets for succinate and its simple dicarboxylate analogues are enzymes involved in metabolism. Direct, specific interactions between small molecules like succinate or malonate and nucleic acids (DNA, RNA) are not a major feature of their biological activity. The phosphate backbone of nucleic acids is negatively charged, and interactions are typically dominated by cations which act as counterions. cuni.cz While some metal complexes containing carboxylates have been studied for their interactions with nucleic acids, capes.gov.br simple dicarboxylates themselves are not known to bind to nucleic acids with high affinity or specificity in the way that, for example, transcription factors or intercalating agents do. researchgate.netnih.gov Therefore, the biological effects of this compound and its analogues are overwhelmingly attributed to their interactions with proteins, particularly enzymes, rather than nucleic acids.
Membrane Interactions and Permeability Studies
The ability of this compound to traverse biological membranes is a critical factor influencing its bioavailability and intracellular activity. As a dicarboxylate, succinate inherently possesses low passive permeability across the lipid bilayers of cell membranes due to its hydrophilic nature and negative charge at physiological pH. ontosight.ai Consequently, its transport is largely dependent on specialized protein transporters.
Key to its movement across the inner mitochondrial membrane is the mitochondrial dicarboxylate carrier (DIC), also known as SLC25A10. wikipedia.org This integral membrane protein facilitates the exchange of dicarboxylates like succinate, malate, and malonate for other anions such as phosphate, effectively transporting succinate into the mitochondrial matrix to participate in the Krebs cycle. wikipedia.orguniprot.org The primary role of the DIC is to import cytoplasmic dicarboxylates into the mitochondria. nih.gov The transport is an electroneutral antiport mechanism, crucial for supplying substrates to metabolic pathways including gluconeogenesis and fatty acid synthesis. wikipedia.orguniprot.org
Transport across the plasma membrane into the cell is mediated by different systems. Studies have identified that monocarboxylate transporters (MCTs), particularly MCT1, can facilitate the uptake of succinate, especially its protonated monocarboxylate form. biorxiv.org The efficiency of this transport is sensitive to pH gradients across the membrane. biorxiv.org In addition to dedicated carriers, succinate transport can also occur via Na+/succinate co-transporters, an electrogenic process that couples the movement of succinate to the sodium gradient. nih.gov
To quantitatively assess intestinal permeability, in vitro models such as the Caco-2 cell line are widely employed. nih.govmedtechbcn.com These cells form a monolayer that mimics the intestinal epithelial barrier. medtechbcn.com By applying this compound to one side of the monolayer and measuring its appearance on the other, researchers can calculate an apparent permeability coefficient (Papp). This value helps classify the compound's potential for oral absorption. nih.gov Such studies are crucial for understanding how this compound would be absorbed in the gastrointestinal tract.
| Transporter / Model | Membrane | Function / Application | Mechanism of Transport |
| Mitochondrial Dicarboxylate Carrier (DIC/SLC25A10) | Inner Mitochondrial Membrane | Imports succinate into mitochondria for Krebs cycle. wikipedia.orgmdpi.com | Antiport (exchange for phosphate or other dicarboxylates). wikipedia.org |
| Monocarboxylate Transporters (MCTs) | Plasma Membrane | Facilitates succinate uptake from the extracellular space. biorxiv.org | Facilitated diffusion of protonated succinate. biorxiv.org |
| Na+/Succinate Co-transporter | Renal Brush Border Membrane | Mediates succinate reabsorption in the kidney. nih.gov | Electrogenic co-transport with sodium ions. nih.gov |
| Caco-2 Cell Monolayer | In Vitro Intestinal Model | Assesses intestinal permeability and predicts oral absorption. nih.govmedtechbcn.com | Primarily evaluates passive diffusion and active transport. nih.gov |
Theoretical and Computational Studies on this compound Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic properties of this compound at the atomic level. wikipedia.orgacs.org These in silico methods solve approximations of the Schrödinger equation to determine the electronic structure and predict reactivity. wikipedia.org
For this compound, such calculations can map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and quantify key electronic parameters. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. nih.gov The EHOMO relates to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.
Other calculated properties include the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts how the molecule will interact with other charged species. Ionization potential and electron affinity can also be determined, providing further insight into the molecule's redox behavior. nih.gov These theoretical findings are invaluable for understanding the fundamental reactivity of this compound and rationalizing its interactions with biological targets.
| Parameter | Description | Significance for this compound Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; relates to susceptibility to oxidation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; relates to susceptibility to reduction. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO. | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for non-covalent interactions. |
| Dipole Moment (µ) | Measure of the overall polarity of the molecule. | Influences solubility in polar solvents and governs long-range electrostatic interactions. |
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of this compound in complex biological environments. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of this compound as it interacts with water, ions, and macromolecules like proteins or lipid membranes. mdpi.com
A primary application of MD is to study the interaction of this compound with cell membranes. Simulations can model the process of the compound approaching and binding to the lipid bilayer surface, and potentially permeating it. mdpi.comnih.gov These simulations reveal the preferred orientation of the molecule at the membrane interface and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize its position. The potential of mean force (PMF) can be calculated to quantify the free energy barrier associated with moving the molecule from the aqueous phase into the hydrophobic core of the membrane, providing a measure of its passive permeability. nih.gov
MD simulations are also used to investigate the stability of this compound when bound to a protein target. By monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the binding pose over time. These simulations offer atomistic-level insights into the dynamic interactions that are not accessible through static experimental methods. nih.gov
In silico modeling of metabolic pathways, particularly through the use of genome-scale metabolic models (GEMs), is a cornerstone of modern metabolic engineering for optimizing the production of chemicals like succinic acid. eurekaselect.comoup.com These models are mathematical representations of the entire set of metabolic reactions within an organism, such as Escherichia coli or Saccharomyces cerevisiae. eurekaselect.comnih.gov
Constraint-based modeling techniques, most notably Flux Balance Analysis (FBA), are applied to these GEMs to predict the flow of metabolites (fluxes) through the network under specific conditions. nih.govjmb.or.kr FBA can be used to calculate the maximum theoretical yield of a target product, like succinate, and to identify the metabolic reactions that limit its production. jmb.or.kr For instance, FBA studies in E. coli have shown that the in silico yield of succinic acid can be limited by the availability of reducing power (NADH and FADH2). jmb.or.kr
Furthermore, GEMs enable the systematic identification of gene knockout targets for strain improvement. Algorithms like OptKnock can predict which gene deletions will redirect metabolic flux towards the desired product while maintaining cell growth. mdpi.com For example, in silico knockout studies in Zymomonas mobilis and E. coli have predicted that deleting genes for competing fermentation pathways (e.g., those producing lactate (B86563) and formate) can significantly increase the molar yield of succinic acid. mdpi.comresearchgate.net These model-driven predictions provide rational, targeted strategies for experimental validation, accelerating the development of high-yield microbial cell factories for succinate production. nih.gov
| Organism | In Silico Finding / Prediction | Methodology | Reference |
| Escherichia coli | Predicted that pyruvate (B1213749) carboxylation is a more efficient pathway than phosphoenolpyruvate (B93156) carboxylation for optimal succinate production. | Metabolic Flux Analysis (MFA) | jmb.or.kr |
| Saccharomyces cerevisiae | Identified deletion of the DIC1 gene (dicarboxylate carrier) as a strategy to increase succinate production. | Genome-Scale Model (GEM) with FBA | nih.gov |
| Zymomonas mobilis | Predicted a fifteen-fold increase in succinic acid yield by knocking out genes for pyruvate-consuming reactions (pdc, ldh, pfl). | Genome-Scale Model (GEM) with combinatorial gene deletion analysis | mdpi.com |
| Actinobacillus succinogenes | Showed that maximal succinic acid production requires CO₂ uptake. | Poling-based Flux Balance Analysis | nih.gov |
| Mannheimia succiniciproducens | Identified strong PEP carboxylation and a branched TCA cycle as key features for high-yield succinate production. | Genome-Scale Model (GEM) reconstruction and analysis | nih.gov |
Roles of Cma Succinate in Non Human Biological Systems and Model Organisms
Microbial Metabolism and Fermentation Processes
Cma-succinate is not typically an end-product of fermentation but rather a transient intermediate in specific bacterial degradation pathways. Its presence and processing are integral to the ability of certain microbes to utilize complex organic molecules as nutrient sources.
This compound (γ-carboxymuconolactone) is a central intermediate in the protocatechuate branch of the β-ketoadipate pathway. annualreviews.org This catabolic pathway is widely distributed among soil bacteria and some fungi, enabling them to break down a variety of plant-derived and industrial aromatic compounds into intermediates for central metabolism. annualreviews.orgmdpi.com The pathway ultimately converts these complex molecules into succinate (B1194679) and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. anl.govnih.gov
The process occurs in several enzymatic steps within the protocatechuate branch:
Protocatechuate Dioxygenase: Protocatechuate undergoes ring cleavage to form β-carboxy-cis,cis-muconate. nih.gov
β-carboxy-cis,cis-muconate Lactonizing Enzyme: This enzyme catalyzes the conversion of β-carboxy-cis,cis-muconate into this compound (γ-carboxymuconolactone). nih.govresearchgate.net
γ-carboxymuconolactone Decarboxylase (CMLD): this compound is then decarboxylated by CMLD to yield β-ketoadipate enol-lactone. anl.govebi.ac.ukwikipedia.org
Table 1: Key Enzymatic Steps in the Protocatechuate Branch of the β-Ketoadipate Pathway
| Substrate | Enzyme | Product | Bacterial Example(s) |
|---|---|---|---|
| Protocatechuate | Protocatechuate 3,4-dioxygenase | β-Carboxy-cis,cis-muconate | Pseudomonas putida, Acinetobacter baylyi |
| β-Carboxy-cis,cis-muconate | β-carboxy-cis,cis-muconate Lactonizing Enzyme | γ-Carboxymuconolactone (this compound) | Sinorhizobium meliloti, Agrobacterium tumefaciens nih.gov |
| γ-Carboxymuconolactone (this compound) | γ-carboxymuconolactone Decarboxylase (CMLD) | β-Ketoadipate enol-lactone | Acinetobacter sp. ADP1 anl.gov |
| β-Ketoadipate enol-lactone | β-ketoadipate enol-lactone Hydrolase | β-Ketoadipate | Pseudomonas putida annualreviews.org |
| β-Ketoadipate | β-ketoadipyl-CoA Transferase & Thiolase | Succinyl-CoA + Acetyl-CoA | Sinorhizobium meliloti nih.gov |
In certain bacteria, this compound acts as a signaling molecule, specifically an inducer, for the genes required for its own catabolism. This ensures that the enzymatic machinery for the β-ketoadipate pathway is synthesized only when its substrate is present, preventing wasteful protein production.
In bacteria such as Agrobacterium tumefaciens and Sinorhizobium meliloti, the genes encoding the enzymes of the protocatechuate pathway (pca genes) are organized into operons. nih.gov Research has shown that the expression of the pcaDCHGB operon is induced by pathway intermediates, including this compound (γ-carboxymuconolactone) and its precursor, β-carboxy-cis,cis-muconate. nih.gov This induction is mediated by a transcriptional regulator protein from the LysR family named PcaQ. annualreviews.orgnih.gov When this compound is present, it binds to PcaQ, which in turn activates the transcription of the pca genes, leading to the synthesis of the enzymes that will process it further. nih.gov This regulatory loop is a classic example of substrate induction, a common strategy for gene regulation in bacteria. ebsco.com
While this compound itself is a transient intracellular metabolite, the ultimate products of the pathway it belongs to, particularly succinate, are significant molecules in the metabolic interplay between different microbial species. The degradation of complex aromatic compounds from sources like lignin (B12514952) by one group of bacteria can release succinate, which then serves as a valuable nutrient source for other members of the microbial community. annualreviews.orgresearchgate.net
Succinate is a well-documented cross-feeding metabolite. researchgate.netresearchgate.net For instance:
In the gut microbiome, succinate produced by primary fermenters like Bacteroides can be utilized by other bacteria, such as Phascolarctobacterium, which convert it to propionate. nih.govnih.gov
In synthetic microbial ecosystems, such as a coculture of a methanotroph and a photoautotroph, succinate is predicted to be one of the primary metabolites exchanged between the species, facilitating a mutualistic relationship. oaepublish.comosti.gov
The ability of pathogenic bacteria like Clostridium difficile to expand after antibiotic treatment has been linked to its ability to exploit transient spikes in succinate levels in the gut. nih.gov
Therefore, the catabolic pathway involving this compound is a crucial first step that transforms complex, often recalcitrant aromatic molecules into a widely used metabolic currency—succinate—that fuels the broader microbial ecosystem. researchgate.netnih.gov
Role in Cellular Homeostasis in In Vitro Systems (excluding human clinical applications)
Direct studies on the role of this compound in cellular homeostasis outside of its catabolic function are limited. However, extensive research on its metabolic product, succinate, and cell-permeable succinate analogues provides insight into how this metabolic axis can influence cellular functions in non-human, in vitro models.
While information on this compound analogues is not available, studies using cell-permeable analogues of succinate, such as diethyl succinate (DES), have demonstrated effects on specific cellular pathways in in vitro systems. In studies using human umbilical vein endothelial cells (HUVECs), a common in vitro model, DES was shown to modulate cell signaling and survival pathways. mdpi.com Exposure to DES resulted in a transient reduction in the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway that regulates cell growth and survival. mdpi.com Furthermore, DES induced a shift in the gene expression ratio of BAX to BCL2L1, suggesting a mixed induction of pro-apoptotic and pro-survival signals within the cells. mdpi.com
Another cell-permeable succinate prodrug, NV118, has been studied for its ability to rescue cellular dysfunction. In cellular models of toxicity, NV118 was shown to counteract the detrimental effects of certain drugs on cell metabolism. nih.govnih.gov These findings highlight that modulating intracellular succinate levels can have significant downstream effects on cellular signaling and homeostasis.
Succinate is a central metabolite in energy metabolism, serving as a direct substrate for Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. frontiersin.orgbiorxiv.org The impact of elevated succinate on mitochondrial function has been investigated using cell-permeable analogues in various in vitro cellular models.
Studies using DES on HUVECs revealed that an acute increase in intracellular succinate leads to significant mitochondrial stress. mdpi.com This was characterized by:
An increase in the production of reactive oxygen species (ROS), including mitochondrial superoxide.
A reduction in the mitochondrial membrane potential.
A decrease in the oxygen consumption rate (OCR), maximal respiration, and ATP production. mdpi.com
Conversely, in models where mitochondrial function is already impaired by toxins, providing a succinate prodrug (NV118) can rescue energy metabolism. In human platelets and HepG2 cells exposed to mitochondrial inhibitors, NV118 increased succinate-supported respiration, leading to a normalization of ATP-generating oxygen consumption. nih.govnih.gov Research also indicates that high concentrations of succinate can uncouple mitochondrial respiration from ATP synthesis, a process where oxygen is consumed without producing ATP, potentially through an increase in proton leak across the mitochondrial membrane. biorxiv.orgbiorxiv.org
Table 2: Effects of Succinate Analogues on Mitochondrial Parameters in In Vitro Cellular Models
| Succinate Analogue | Cellular Model | Observed Effect on Mitochondrial Function | Reference |
|---|---|---|---|
| Diethyl succinate (DES) | HUVECs | Reduced oxygen consumption rate (OCR), maximal respiration, and ATP production. | mdpi.com |
| Diethyl succinate (DES) | HUVECs | Increased production of reactive oxygen species (ROS) and reduced mitochondrial membrane potential. | mdpi.com |
| NV118 (succinate prodrug) | Human Platelets, HepG2 cells (statin-induced toxicity model) | Rescued mitochondrial respiration and normalized ATP-generating oxygen consumption. | nih.gov |
| NV118 (succinate prodrug) | Human Platelets, HepG2 cells (amiodarone-induced toxicity model) | Alleviated drug-induced respiratory deficit. | nih.gov |
| Succinate | Isolated tissue mitochondria | Uncoupled mitochondrial respiration from ATP synthesis at high concentrations. | biorxiv.orgbiorxiv.org |
Developmental and Physiological Roles in Non-Human Organisms (e.g., mollusk anaerobic metabolism)
In various non-human biological systems, succinate plays a critical role in cellular metabolism, particularly under conditions of low oxygen (hypoxia) or no oxygen (anoxia). One of the most well-documented roles is in the anaerobic metabolism of marine invertebrates, such as mollusks. These organisms have developed specialized metabolic pathways to survive in environments where oxygen levels can fluctuate dramatically.
Detailed Research Findings
Research into the anaerobic metabolism of mollusks has identified the glucose-succinate pathway as a primary mechanism for energy production during periods of environmental stress, such as elevated temperatures, which can induce hypoxia. nih.gov Unlike vertebrates, which predominantly rely on the glucose-lactate pathway for anaerobic respiration, many mollusks utilize pathways that lead to the accumulation of succinate. nih.gov
A study on the scallop Chlamys farreri provided significant insights into the molecular underpinnings of this process. nih.gov When exposed to heat stress, these scallops demonstrated a significant upregulation of key enzymes involved in anaerobic metabolism. The investigation focused on enzymes from four potential anaerobic pathways: glucose-lactate, glucose-opine, aspartate-succinate, and glucose-succinate. nih.govnih.gov
Notably, the study found that lactate (B86563) dehydrogenase (LDH), the crucial enzyme for the glucose-lactate pathway in vertebrates, was absent in the scallop's genome. nih.gov Instead, the enzymes associated with the glucose-succinate and aspartate-succinate pathways were prominent.
The expression of two aspartate aminotransferases (CfASTs), essential for the aspartate-succinate pathway, was consistently high across developmental stages and in various adult tissues, indicating their fundamental importance. nih.govnih.gov However, under heat stress, the expression of CfASTs generally decreased. nih.gov
In contrast, the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), specifically the cytoplasmic subtype CfPEPCK1, was significantly upregulated in all tested tissues of the scallop during heat stress. nih.govnih.gov PEPCK is the rate-limiting enzyme that diverts phosphoenolpyruvate from glycolysis towards the production of oxaloacetate, which is then converted to malate, fumarate, and ultimately succinate. This strong upregulation suggests that the glucose-succinate pathway is the principal anaerobic metabolic route in mollusks facing heat-induced stress. nih.gov The accumulation of succinate allows for the re-oxidation of NADH to NAD+, which is essential for the continued operation of glycolysis and ATP production under anaerobic conditions.
The findings from the Chlamys farreri study are summarized in the table below, illustrating the response of key enzymes to heat stress.
| Gene/Enzyme | Pathway | Role | Expression Under Heat Stress | Implication for Anaerobic Metabolism |
| CfPEPCK1 | Glucose-Succinate | Catalyzes the conversion of phosphoenolpyruvate to oxaloacetate. | Significantly upregulated in all tested tissues. nih.govnih.gov | Indicates this pathway is the primary anaerobic response. nih.gov |
| CfASTs | Aspartate-Succinate | Catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. | General downregulation trend in examined tissues. nih.gov | Suggests a less central role during prolonged heat stress compared to the glucose-succinate pathway. |
| CfOpDHs | Glucose-Opine | Catalyzes the reductive condensation of pyruvate (B1213749) with an amino acid to form an opine. | General downregulation, with exceptions in striated muscle. nih.govnih.gov | Acts as a supplementary anaerobic pathway, particularly in muscle tissue. nih.gov |
| LDH | Glucose-Lactate | Converts pyruvate to lactate. | Absent from the genome. nih.gov | Confirms that this typical vertebrate anaerobic pathway is not utilized by the scallop. |
Advanced Analytical Methodologies for Cma Succinate Research
Chromatographic Techniques for Separation and Quantification
Chromatography remains a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. In the context of Cma-succinate research, several chromatographic techniques are routinely utilized.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation of this compound from complex mixtures, such as biological fluids and pharmaceutical formulations. A key advantage of HPLC is the ability to tailor the separation by selecting appropriate stationary and mobile phases.
For the analysis of succinic acid, a component of this compound, various HPLC methods have been developed. One such method utilizes a mixed-mode column, which combines reversed-phase and anion-exchange mechanisms. This approach allows for the efficient separation of both acidic and basic compounds in a single run, eliminating the need for ion-pairing reagents. helixchrom.com The retention of succinic acid can be controlled by adjusting the concentration of acetonitrile, buffer pH, and buffer concentration in the mobile phase. helixchrom.com
A simple non-ion-pair reversed-phase HPLC method with UV detection has also been successfully employed for the simultaneous quantification of succinic acid and a drug compound in dissolution media. nih.gov In this method, succinic acid is detected at a low wavelength of 205 nm. nih.gov The use of a fast-scanning UV detector allows for the assessment of peak purity, which is crucial for accurate quantification, especially in the presence of co-eluting impurities. nih.gov
The following table summarizes typical HPLC parameters for succinic acid analysis:
| Parameter | Value |
| Column | Mixed-Mode (e.g., Heritage MA) or C18 |
| Mobile Phase | Acetonitrile/Buffer mixture |
| Detection | UV at 205 nm |
| Key Feature | No ion-pairing reagent required |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like succinate (B1194679), a derivatization step is necessary to increase their volatility. Silylation, using reagents such as bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), is a common derivatization technique for this purpose. uran.ua
In the context of metabolomics, GC-MS is invaluable for identifying and quantifying a wide range of small molecules, including organic acids like succinate, in biological samples. nih.govnih.gov The combination of gas chromatography's high separation efficiency and mass spectrometry's sensitive and selective detection allows for the comprehensive profiling of metabolites. mdpi.com
An optimized GC-MS method for the quantification of bio-based succinic acid in biological samples involves derivatization with BSTFA at 70°C for 3-4 hours. uran.ua The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for the accurate quantification of succinate even in complex matrices. uran.ua
Key parameters for a typical GC-MS analysis of succinate are presented below:
| Parameter | Condition |
| Derivatization Agent | bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) |
| Derivatization Time | 3-4 hours |
| Derivatization Temperature | 70°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. It is particularly well-suited for the analysis of organic anions like succinate in various samples, including pharmaceutical ingredients and environmental matrices. nih.govshimadzu.com IC coupled with suppressed conductivity detection offers high sensitivity and is the technique of choice for separating and detecting a wide array of organic acids. thermofisher.comshimadzu.com
A single IC method has been developed for the simultaneous quantification of several organic counterions, including succinate, in active pharmaceutical ingredients (APIs). nih.gov This method utilizes a Metrohm Metrosep A Supp 1 column with an isocratic mobile phase of sodium carbonate and sodium bicarbonate in water and acetonitrile. nih.gov The method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy. nih.gov
IC has also been employed for the determination of succinic acid in desvenlafaxine (B1082) succinate and succinylated gelatin injections. nih.govresearchgate.netresearchgate.net These methods highlight the robustness and versatility of IC for quality control and content determination in pharmaceutical products.
The table below outlines typical conditions for the IC analysis of succinate:
| Parameter | Condition |
| Separation Column | Metrohm Metrosep A Supp 1 or Dionex IonPac AS11-HC |
| Mobile Phase | Sodium Carbonate/Sodium Bicarbonate or Potassium Hydroxide |
| Detection | Suppressed Conductivity |
| Sample Preparation | Simple dilution and filtration |
Advanced Spectroscopic Methods for Detection and Quantification
Spectroscopic techniques provide complementary information to chromatographic methods and are often used for both qualitative and quantitative analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte. ijcpa.inemerypharma.com The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it an inherently quantitative technique. ijcpa.inacanthusresearch.com
A simple and accurate qNMR method has been developed for the determination of sumatriptan (B127528) succinate in pharmaceutical tablets. ijcpa.in In this method, maleic acid was used as an internal standard, and deuterium (B1214612) oxide (D₂O) served as the solvent. ijcpa.in The quantification was based on the integration of specific proton signals for sumatriptan succinate and the internal standard. ijcpa.in The method was validated according to ICH guidelines and proved to be specific, linear, accurate, and precise. ijcpa.in
The key steps in a qNMR measurement include meticulous method planning, careful sample preparation, and precise data collection and processing. emerypharma.com For absolute concentration determination, a known amount of a calibration compound is added to the sample. ox.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. rsc.org This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. rsc.org
A rapid, accurate, and precise LC-MS/MS method has been developed and validated for the quantification of succinic acid in clinical and preclinical samples. nih.gov This method utilizes a stable isotope-labeled internal standard (¹³C₄ succinic acid disodium (B8443419) salt) and solid-phase extraction for sample cleanup. nih.gov The analysis is performed on a C18 column coupled to a mass spectrometer with an electrospray ionization (ESI) source. nih.gov The method demonstrated excellent linearity, low matrix effects, and high accuracy and precision, making it suitable for high-throughput analysis. nih.gov
Another LC-MS/MS method was developed for the simultaneous detection of tricarboxylic acid (TCA) cycle intermediates, including succinic acid, in various human biological matrices. nih.gov This method offers a simple and fast sample preparation procedure and was validated according to the Royal Society of Chemistry Analytical Methods Committee guidelines. nih.gov
The following table summarizes the key features of a typical LC-MS/MS method for succinate quantification:
| Parameter | Details |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Stable isotope-labeled succinic acid (e.g., ¹³C₄) |
| Sample Preparation | Solid-Phase Extraction (SPE) or simple protein precipitation |
| Ionization Source | Electrospray Ionization (ESI) |
| Linear Range | 1.0–135.5 µM nih.gov |
| Accuracy (between-run) | <11.0 % nih.gov |
| Precision (between-run) | <14.4 CV % nih.gov |
No Scientific Research Found for Advanced Analytical Methodologies of this compound
Despite a comprehensive search for the chemical compound “this compound,” with the associated CAS Number 93485-63-3, no scientific literature or research data could be located regarding its advanced analytical methodologies. The investigation specifically sought information on chemometric approaches in spectroscopic analysis, electrochemical detection methods, and the development of novel biosensors for this compound, as per the requested article structure.
Initial broad searches for "this compound" were followed by more targeted inquiries using its CAS number. While this compound is listed by some chemical suppliers, there is a notable absence of published research in academic journals and scientific databases concerning its analytical characterization. Consequently, the detailed research findings and data tables required to populate the specified article sections are not available in the public domain.
The search encompassed various combinations of keywords, including "this compound," its CAS number, "chemometrics," "spectroscopy," "electrochemical detection," and "biosensors." However, these efforts did not yield any relevant studies, precluding the generation of a scientifically accurate and informative article on the subject.
Without any foundational research on the analytical behavior of this compound, it is not possible to provide details on the following topics as requested:
Development of Novel Biosensors for this compound:The scientific literature does not contain any reports on the development or application of biosensors for the specific recognition of this compound.
Adherence to strict scientific accuracy and the exclusion of speculative or generalized information prevents the creation of the requested article. The generation of content would require non-existent research findings, which would violate the core principles of factual reporting.
Research Applications and Potential of Cma Succinate As a Research Tool
Cma-succinate as a Building Block in Polymer Synthesis (e.g., poly(butylene succinate-co-ε-caprolactone))
The synthesis of biodegradable aliphatic polyesters like poly(butylene succinate) (PBS) and its copolymers is an area of significant research interest due to the need for environmentally friendly plastics. matec-conferences.orgresearchgate.net These polymers are typically synthesized through a two-stage melt polycondensation process involving esterification and polycondensation. nih.govorientjchem.org
A review of the scientific literature indicates that the primary monomers used for the synthesis of poly(butylene succinate) are succinic acid and 1,4-butanediol (B3395766). matec-conferences.orgresearchgate.netnih.gov For the synthesis of the copolymer poly(butylene succinate-co-ε-caprolactone), ε-caprolactone is introduced along with the PBS monomers. There is no evidence in the reviewed literature to suggest that this compound is used as a monomer or building block in the synthesis of poly(butylene succinate-co-ε-caprolactone) or similar polyesters. These polymers possess properties like good mechanical strength, flexibility, and proven biodegradability, making them suitable for applications in packaging, agriculture, and medicine. matec-conferences.orgunive.it
Use of this compound in Coordination Chemistry and Material Science
Coordination chemistry investigates compounds consisting of a central metal atom bonded to molecules called ligands. fepbl.com This field has significant applications in catalysis, medicine, and material science. fepbl.commdpi.com While research specifically detailing this compound in coordination chemistry is not available in the reviewed literature, the broader class of steroid molecules has been successfully used as ligands to create novel metal complexes with unique properties.
The use of transition metal complexes as therapeutic compounds is a growing field of interest. mdpi.com For instance, researchers have synthesized and characterized metal complexes using the synthetic steroid prednisolone (B192156) as a ligand. mdpi.com A study involving a prednisolone-Zn(II) complex investigated its structure and potential medicinal applications. mdpi.com Similarly, progestin-rhenium complexes have been developed as potential receptor-directed agents for diagnostic imaging or therapy, demonstrating high receptor binding affinity. acs.org The ability of steroids to form complexes with metals like zinc, rhenium, and others opens the possibility of creating new materials and therapeutic agents. mdpi.comacs.orgresearchgate.net These steroid-metal adducts can exhibit unique biological activities and may be designed for targeted delivery. researchgate.netnih.gov
This compound as a Chemical Probe for Biochemical Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems, allowing for the investigation of protein function and the elucidation of biochemical pathways. nih.gov The structure of this compound, featuring a steroid core and a succinate (B1194679) linker with a terminal carboxylic acid, makes it a candidate for development as a chemical probe. Steroids with such linkers are often synthesized for use in immunoanalytical methods. mdpi.com The carboxylic acid group allows the steroid to be conjugated to macromolecules like carrier proteins to elicit antibody production or to fluorescent tags and solid supports for detection and purification assays. mdpi.com
The principle of using steroid-succinate derivatives as probes is established in the literature. For example, testosterone (B1683101) hemisuccinate has been used as a probe to investigate alterations in the outer membrane of Pseudomonas aeruginosa. nih.gov In that study, the diffusion rate of the steroid across the lipid bilayer was measured by coupling its influx to an intracellular enzymatic oxidation. nih.gov In other research, cholesteryl hemisuccinate was used in kinetic experiments to study its inhibitory effect on mammalian complex IV of the mitochondrial electron transport chain, revealing that it blocks proton uptake. nih.gov These examples demonstrate that the succinate moiety provides a crucial handle for creating tools to explore the biochemical roles and interactions of steroids. Given its structure, this compound could potentially be developed into a similar probe to investigate pathways involving progesterone (B1679170) and androgen receptors or to study steroid metabolism and transport. pharmacompass.comportlandpress.com
Development of In Vitro Assays Utilizing this compound
In vitro assays are essential tools for characterizing the biological activity and pharmacokinetic properties of chemical compounds. The parent compound of this compound, Chlormadinone (B195047) acetate (B1210297) (CMA), has been the subject of numerous in vitro studies to determine its mechanism of action. pharmacompass.comglpbio.com It is anticipated that this compound would be evaluated using a similar range of assays to understand its distinct properties.
Key in vitro assays developed for the parent compound, which could be applied to its succinate derivative, include:
Receptor Binding Assays: Studies have shown that Chlormadinone acetate has a high binding affinity for the progesterone receptor. glpbio.com Competitive binding assays are used to determine the affinity and selectivity of the compound for various steroid receptors, including progesterone, androgen, and glucocorticoid receptors. glpbio.com
Cell-Based Functional Assays: The biological effects of Chlormadinone acetate have been studied in various cell lines. For example, its ability to inhibit the growth of the human breast cancer cell line ZR-75-1, which contains progesterone and androgen receptors, has been investigated. pharmacompass.com Such assays help to elucidate the downstream effects of receptor binding.
Quantification in Biological Matrices: Validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to determine the concentration of Chlormadinone acetate in plasma samples. researchgate.net These bioanalytical assays are fundamental for pharmacokinetic studies and are a prerequisite for bioequivalence studies. researchgate.net
High-Throughput Screening: Modern drug discovery often employs high-throughput screening of chemical libraries to identify new biological activities. researchgate.net Compounds like this compound could be included in such screens to test for a wide range of effects, such as the modulation of immune cell cytotoxicity. researchgate.net
The European Pharmacopoeia also lists official assay methods for Chlormadinone acetate, providing a standardized approach for its quantification and quality control. bfarm.de
Table of Research Findings for Steroid Derivatives in Research Applications
| Research Area | Compound Class/Example | Finding | Reference |
|---|---|---|---|
| Coordination Chemistry | Prednisolone-Zn(II) Complex | A synthetic steroid acts as a ligand, forming a metal complex with potential therapeutic applications. | mdpi.com |
| Coordination Chemistry | Progestin-Rhenium Complexes | Metal-labeled steroids were created for potential use in diagnostic imaging or therapy, retaining high receptor affinity. | acs.org |
| Chemical Probe | Testosterone Hemisuccinate | Used as a probe to measure the permeability of the outer membrane of P. aeruginosa to hydrophobic molecules. | nih.gov |
| Chemical Probe | Cholesteryl Hemisuccinate | Utilized in kinetic experiments to demonstrate inhibition of proton uptake in mitochondrial complex IV. | nih.gov |
| In Vitro Assay | Chlormadinone Acetate | Inhibited the growth of the ZR-75-1 breast cancer cell line through progesterone and androgen receptor-mediated mechanisms. | pharmacompass.com |
| In Vitro Assay | Chlormadinone Acetate | Showed high binding affinity to the progesterone receptor and weak binding to the glucocorticoid receptor. | glpbio.com |
Future Directions in Cma Succinate Research
Exploration of Novel Synthetic Routes and Derivatization
Currently, there are no established synthetic routes for Cma-succinate in the public domain. Future research would need to begin with the fundamental development of synthetic methodologies. This would involve:
De novo Synthesis: Designing and optimizing a synthetic pathway to produce this compound from readily available starting materials. This would likely involve multi-step synthesis, purification, and characterization to confirm the molecular structure.
Biocatalytic Approaches: Investigating the potential for enzymatic or microbial processes to synthesize this compound. This could offer a more sustainable and environmentally friendly alternative to traditional chemical synthesis.
Derivatization Strategies: Once a reliable synthetic route is established, the next logical step would be to create a library of this compound derivatives. By modifying specific functional groups on the parent molecule, researchers could systematically probe structure-activity relationships and potentially develop analogs with enhanced or novel properties.
A comparative table of potential synthetic approaches could be conceptualized as follows:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| De novo Chemical Synthesis | High purity, scalability, precise control over molecular structure. | May involve harsh reagents, multiple steps, and be cost-intensive. |
| Biocatalysis | Environmentally friendly, high specificity, potential for novel transformations. | Enzyme discovery and optimization can be time-consuming, substrate scope may be limited. |
Deeper Mechanistic Understanding through Advanced Biophysical Techniques
A thorough understanding of this compound's mechanism of action at a molecular level is crucial for any potential application. Advanced biophysical techniques would be instrumental in elucidating its properties and interactions. Key areas of investigation would include:
Structural Biology: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would be essential to determine the three-dimensional structure of this compound and its potential complexes with biological macromolecules.
Binding Affinity and Kinetics: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to quantify the binding affinity and kinetics of this compound with any identified biological targets.
Spectroscopic Analysis: Various spectroscopic techniques, including fluorescence and circular dichroism, could provide insights into conformational changes in target molecules upon binding to this compound.
A hypothetical research plan could involve the following stages:
| Research Stage | Biophysical Technique | Objective |
| Structural Elucidation | X-ray Crystallography, NMR | Determine the 3D structure of this compound. |
| Target Interaction | Surface Plasmon Resonance (SPR) | Identify and quantify binding to biological targets. |
| Conformational Analysis | Circular Dichroism (CD) | Assess structural changes in target molecules upon binding. |
Expanding the Scope of this compound in Microbial Biotechnology
Given the central role of related compounds like succinate (B1194679) in microbial metabolism, investigating the role of this compound in microbial biotechnology is a promising avenue. nih.gov Research in this area could focus on:
Metabolic Engineering: Exploring the possibility of engineering microorganisms to produce this compound as a novel platform chemical. This would involve identifying or designing the necessary metabolic pathways and optimizing fermentation conditions. nih.govnih.gov
Antimicrobial Properties: Screening this compound and its derivatives for any potential antimicrobial activity against a panel of pathogenic bacteria and fungi.
Biofilm Formation: Investigating the effect of this compound on microbial biofilm formation, a critical aspect of many industrial and medical processes.
Interdisciplinary Research Integrating this compound in Systems Biology
Systems biology offers a holistic approach to understanding the complex interactions within biological systems. umassmed.eduyoutube.com Integrating this compound into systems biology research could provide a comprehensive view of its biological effects. This would entail:
Omics Approaches: Utilizing genomics, transcriptomics, proteomics, and metabolomics to analyze the global changes in a biological system in response to this compound. This could help in identifying its mechanism of action and any off-target effects.
Computational Modeling: Developing computational models to simulate the behavior of biological networks in the presence of this compound. metabocybernetics.com These models could predict the systemic effects of the compound and guide further experimental work.
Network Pharmacology: Applying the principles of network pharmacology to understand the interactions of this compound within the complex web of biological networks, potentially revealing novel therapeutic applications.
The integration of this compound into systems biology research would be a multi-faceted endeavor, as depicted in the following table:
| Research Area | Approach | Goal |
| Global Cellular Response | Transcriptomics, Proteomics | Identify genes and proteins affected by this compound. |
| Metabolic Impact | Metabolomics | Analyze changes in the cellular metabolome. |
| Predictive Analysis | Computational Modeling | Simulate the systemic effects of this compound. |
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing CMA-succinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves succinic acid conjugation to CMA precursors via esterification or amidation. Protocols should specify reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization). Purity validation requires analytical techniques such as:
- HPLC (High-Performance Liquid Chromatography) for quantifying impurities.
- NMR (¹H/¹³C Nuclear Magnetic Resonance) to confirm structural integrity and assess byproducts .
- Mass Spectrometry (MS) for molecular weight verification. Reproducibility hinges on detailed documentation of reagent sources, stoichiometry, and instrument calibration .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- FT-IR (Fourier-Transform Infrared Spectroscopy) identifies functional groups (e.g., ester or amide bonds).
- UV-Vis Spectroscopy quantifies conjugation efficiency if chromophores are present.
- X-ray Crystallography resolves 3D molecular geometry but requires high-purity crystals. For dynamic studies, DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) assess thermal stability .
Q. How should researchers design baseline experiments to evaluate this compound’s solubility and stability in aqueous solutions?
- Methodological Answer :
- Solubility : Conduct phase-solubility studies across pH ranges (e.g., 1.2–7.4) using shake-flask methods. Monitor equilibrium solubility via UV-Vis or HPLC.
- Stability : Perform accelerated stability testing under controlled humidity/temperature (e.g., 40°C/75% RH) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. What experimental strategies can address contradictory data on this compound’s bioactivity across in vitro studies?
- Methodological Answer :
- Systematic Review : Meta-analyze studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
- Dose-Response Meta-Analysis : Normalize dose metrics (e.g., IC₅₀ values) and control for batch-to-batch variability in this compound synthesis .
- Orthogonal Assays : Validate bioactivity using complementary methods (e.g., enzymatic assays vs. cell viability assays) .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics and tissue-specific targeting?
- Methodological Answer :
- Animal Models : Select species with metabolic pathways analogous to humans (e.g., rodents for preliminary studies, non-human primates for translational work).
- Dosing Regimens : Use staggered dosing and PK/PD modeling to estimate absorption half-life and bioavailability.
- Biodistribution : Employ radiolabeled this compound (e.g., ¹⁴C labeling) and quantify tissue uptake via scintillation counting or autoradiography .
Q. What computational and experimental approaches are suitable for elucidating this compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to target proteins using software like AutoDock or Schrödinger. Validate with SPR (Surface Plasmon Resonance) for kinetic analysis.
- CRISPR-Cas9 Knockout Models : Identify gene targets by correlating this compound’s efficacy with specific gene deletions .
Data Analysis & Reproducibility
Q. How should researchers handle variability in this compound’s experimental outcomes due to batch-dependent synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement batch-wise QC using standardized analytical protocols (e.g., NMR purity >98%, HPLC retention time consistency).
- Blinded Replication : Distribute anonymized batches to independent labs for cross-validation .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer :
- Mixed-Effects Models : Account for inter-cell-line variability and nested experimental designs.
- ANOVA with Post-Hoc Tests : Compare dose groups while adjusting for multiple comparisons (e.g., Tukey’s HSD) .
Tables for Key Data Comparison
| Parameter | Technique | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC | ≥95% peak area uniformity | |
| Structural Confirmation | ¹H NMR | Match theoretical shift predictions | |
| Thermal Stability | TGA | <5% mass loss at 100°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
